molecular formula C15H21N5O5 B12767751 5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone CAS No. 93722-19-1

5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone

Cat. No.: B12767751
CAS No.: 93722-19-1
M. Wt: 351.36 g/mol
InChI Key: VQRWKNSHAPORCJ-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Nitrofurylidene Group: This step involves the condensation of the oxazolidinone with 5-nitro-2-furfuraldehyde in the presence of a suitable catalyst.

    Attachment of the Piperazinylmethyl Group: The final step includes the alkylation of the intermediate compound with 3,4-dimethylpiperazine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation Products: Nitroso and hydroxylamine derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.

Biology

In biological research, it can be used to study the interactions of oxazolidinones with biological targets, such as enzymes or receptors.

Medicine

Oxazolidinones, including this compound, are investigated for their potential as antimicrobial agents, particularly against resistant bacterial strains.

Industry

The compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone involves its interaction with specific molecular targets. For example, if it acts as an antimicrobial agent, it may inhibit protein synthesis by binding to the bacterial ribosome. The nitrofurylidene group can also generate reactive oxygen species, leading to oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone used as an antibiotic.

    Tedizolid: A more recent oxazolidinone with enhanced activity against resistant bacteria.

Uniqueness

5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is unique due to its specific structural features, such as the presence of the nitrofurylidene group and the piperazinylmethyl moiety, which may confer distinct biological activities and pharmacokinetic properties.

Properties

CAS No.

93722-19-1

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

5-[(3,4-dimethylpiperazin-1-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H21N5O5/c1-11-8-18(6-5-17(11)2)9-13-10-19(15(21)25-13)16-7-12-3-4-14(24-12)20(22)23/h3-4,7,11,13H,5-6,8-10H2,1-2H3/b16-7+

InChI Key

VQRWKNSHAPORCJ-FRKPEAEDSA-N

Isomeric SMILES

CC1CN(CCN1C)CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CC1CN(CCN1C)CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.